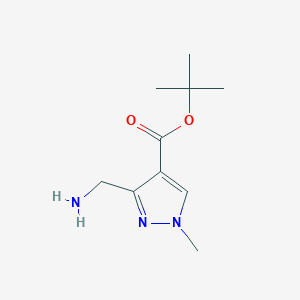
2-chloro-5-trifluoromethanesulfonylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-trifluoromethanesulfonylpyridine is an organic compound with the molecular formula C6H3ClF3NO2S. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a trifluoromethanesulfonyl group at the fifth position. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-trifluoromethanesulfonylpyridine typically involves the chlorination of 5-trifluoromethanesulfonylpyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-trifluoromethanesulfonylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethanesulfonyl group can activate the pyridine ring towards electrophilic substitution reactions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-trifluoromethanesulfonylpyridine and 2-thio-5-trifluoromethanesulfonylpyridine.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Reduction: Reduced products may include 2-chloro-5-trifluoromethylpyridine.
科学的研究の応用
2-Chloro-5-trifluoromethanesulfonylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-chloro-5-trifluoromethanesulfonylpyridine involves its interaction with specific molecular targets. The chloro and trifluoromethanesulfonyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic and electrophilic substitution reactions also plays a role in its mechanism of action, allowing it to modify biomolecules and influence cellular pathways.
類似化合物との比較
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
2-Chloro-5-trifluoromethylbenzenesulfonyl chloride: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties.
2-Bromo-5-trifluoromethanesulfonylpyridine: Similar structure with a bromo group instead of a chloro group, affecting its reactivity and use in synthesis.
Uniqueness
2-Chloro-5-trifluoromethanesulfonylpyridine is unique due to the presence of both chloro and trifluoromethanesulfonyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
特性
IUPAC Name |
2-chloro-5-(trifluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPRHJCTLEFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)


![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)





![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)
